4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.17222752 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
A significant application of sulfonamide derivatives, akin to the structure of 4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide, is their role as inhibitors of carbonic anhydrase (CA) isoenzymes. For instance, specific aromatic sulfonamides have been synthesized and demonstrated nanomolar half maximal inhibitory concentration (IC50) values ranging from 58 to 740 nmol/L against several CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit varying affinities across different isoenzymes, showcasing the potential for selective inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Prodrug Development
N-methylsulfonamides have been evaluated as potential prodrug forms for the sulfonamide group, particularly in the context of carbonic anhydrase inhibitors. The kinetics of hydrolysis of various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide were studied to identify compounds with optimal stability and hydrolysis rates. This approach could enhance the bioavailability and effectiveness of sulfonamide-based drugs (Larsen, Bundgaard, & Lee, 1988).
Antidepressant Synthesis
The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant and a type A reversible MAO inhibitor, illustrates the chemical versatility and therapeutic potential of morpholinyl-benzamide derivatives. The synthesis process highlights the potential of such compounds in the development of new antidepressant medications (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Antimicrobial Activity
New 1,2,4-triazole derivatives containing morpholine moiety have been synthesized and evaluated for their antimicrobial activities. This research underscores the importance of structural modifications, such as the incorporation of a morpholine ring, to enhance the antimicrobial efficacy of sulfonamide compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Cancer Research
Compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, derived from similar structural frameworks, have been synthesized and shown to exhibit significant inhibitory activity against the proliferation of cancer cell lines. This suggests the potential of morpholinyl-benzamide derivatives in cancer therapy (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-12-25(30(2,27)28)21-10-6-19(7-11-21)22(26)23-17-18-4-8-20(9-5-18)24-13-15-29-16-14-24/h3-11H,1,12-17H2,2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFUSOJTXLIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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